![molecular formula C11H12Cl2N2O2S B5717810 N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)
N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its anti-inflammatory and analgesic properties. It is a member of the phenylacetic acid derivative family and is commonly used for the treatment of pain, inflammation, and fever. In
Mechanism of Action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, Diclofenac reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects, including the inhibition of COX activity, the reduction of prostaglandin production, and the inhibition of leukocyte migration. Diclofenac has also been shown to have antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for lab experiments, including its well-established mechanism of action, its availability in various forms, and its ability to be administered orally or topically. However, Diclofenac also has limitations, including its potential for toxicity and its potential to interfere with other experimental procedures.
Future Directions
There are several future directions for the study of Diclofenac, including the development of new formulations and delivery methods, the investigation of its potential use in the treatment of cancer and other neurological disorders, and the exploration of its potential for use in combination with other drugs. Further research is also needed to better understand the potential risks and benefits of Diclofenac and to identify any potential long-term effects.
Synthesis Methods
Diclofenac can be synthesized through various methods, including the reaction of 2,6-dichloroaniline with 4-chlorobenzoic acid to form 2-(2,6-dichloroanilino)phenylacetic acid, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with butanoyl chloride to form N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2S/c1-2-3-9(16)15-11(18)14-6-4-7(12)10(17)8(13)5-6/h4-5,17H,2-3H2,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNKHPWPOOFVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C(=C1)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.